Molecular Weight and Lipophilicity Differentiation: Cyclobutyl vs. Cyclopropyl, Methyl, and Unsubstituted Analogs
The cyclobutyl-substituted target compound (MW 219.24 g/mol) occupies a distinct molecular-weight and lipophilicity niche among position-6 imidazo[1,2-b]pyrazole acetic acid derivatives . Compared to the unsubstituted parent (2-(1H-imidazo[1,2-b]pyrazol-1-yl)acetic acid, MW 165.15 g/mol, CAS 1780692-55-8), the cyclobutyl group adds 54.09 g/mol and introduces balanced lipophilic character without the metabolic liability of larger alkyl groups . The cyclopropyl analog (MW 205.21 g/mol, CAS 2098138-92-0) is 14.03 g/mol lighter but lacks the four-membered ring's unique puckered conformation that can impart differential binding pocket complementarity. The methyl analog (MW 179.18 g/mol, CAS 2090953-50-5) and ethyl analog (MW ~193.2 g/mol) are 40.06 and ~26.0 g/mol lighter respectively, positioning the cyclobutyl compound as a mid-range lipophilic congener suitable for balancing potency with solubility .
| Evidence Dimension | Molecular weight (MW) as a composite descriptor of size and lipophilicity among position-6 analogs |
|---|---|
| Target Compound Data | MW 219.24 g/mol; formula C11H13N3O2 |
| Comparator Or Baseline | Unsubstituted parent: MW 165.15 g/mol (CAS 1780692-55-8); Cyclopropyl analog: MW 205.21 g/mol (CAS 2098138-92-0); Methyl analog: MW 179.18 g/mol (CAS 2090953-50-5) |
| Quantified Difference | Cyclobutyl increases MW by +54.09 g/mol vs. unsubstituted, +14.03 g/mol vs. cyclopropyl, +40.06 g/mol vs. methyl |
| Conditions | Calculated molecular weights from molecular formulae; cross-referenced against Chemsrc and Chem960 database entries |
Why This Matters
The intermediate molecular weight positions this compound in a favorable range for CNS drug-likeness (MW < 300) while offering sufficient bulk to engage deeper hydrophobic pockets compared to methyl or ethyl analogs.
